3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinazolinone core, which is known for its biological activity, and a phenoxyphenyl group, which can enhance its pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds such as tolebrutinib and Ibrutinib are known to target Bruton’s tyrosine kinase (BTK), a key enzyme in B cell antigen receptor signaling pathways. BTK plays a crucial role in B cell maturation and is involved in the pathogenesis of several B cell malignancies .
Mode of Action
This inhibits B cell proliferation and survival, as well as cell migration and substrate adhesion .
Biochemical Pathways
Btk inhibitors like ibrutinib affect the b cell receptor signaling pathway, which is implicated in the pathogenesis of several b cell malignancies .
Pharmacokinetics
Ibrutinib is characterized by high selectivity for BTK and high potency .
Result of Action
Btk inhibitors like ibrutinib have been shown to inhibit b cell proliferation and survival, as well as cell migration and substrate adhesion .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of 4-phenoxyaniline with 2-mercapto-3,4-dihydroquinazolin-4-one under specific reaction conditions. The process may include:
Condensation Reaction: 4-phenoxyaniline is reacted with 2-mercapto-3,4-dihydroquinazolin-4-one in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Purification: The crude product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinone derivatives.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or nitrated derivatives of the phenoxyphenyl group.
Scientific Research Applications
3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar heterocyclic structure and have been studied for their anticancer properties.
Ibrutinib: A well-known inhibitor of Bruton’s tyrosine kinase (BTK) that features a similar phenoxyphenyl group.
Uniqueness
3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core and a phenoxyphenyl group, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-19-17-8-4-5-9-18(17)21-20(25)22(19)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCNDAPWOKIBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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